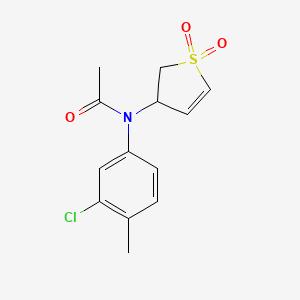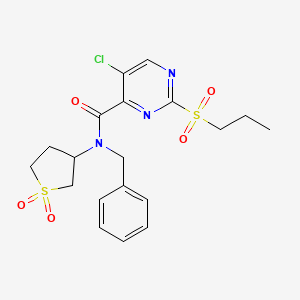
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and benzylating agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-BENZYL-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- N-BENZYL-5-CHLORO-N-(THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the 11-dioxo-1lambda6-thiolan-3-yl group, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
Fórmula molecular |
C19H22ClN3O5S2 |
|---|---|
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-2-9-30(27,28)19-21-11-16(20)17(22-19)18(24)23(12-14-6-4-3-5-7-14)15-8-10-29(25,26)13-15/h3-7,11,15H,2,8-10,12-13H2,1H3 |
Clave InChI |
SVBMSBVHTINLAL-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11411363.png)
![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11411370.png)
![Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11411378.png)
![1-(2,4-dimethylphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411386.png)
![methyl 5-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-furoate](/img/structure/B11411388.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411407.png)
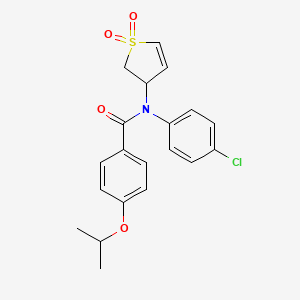
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411421.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411424.png)
![4-(3-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411425.png)
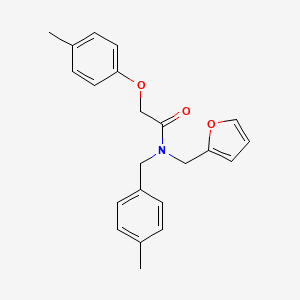
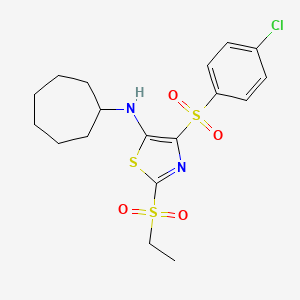
![Ethyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11411450.png)
